N-Demethyl Lincomycin Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

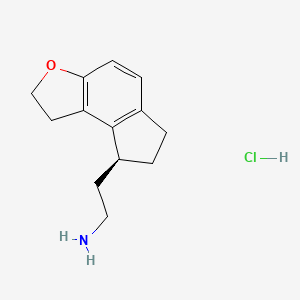

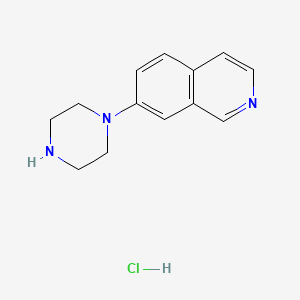

N-Demethyl Lincomycin Hydrochloride is an impurity of Lincomycin, an antibiotic produced by Streptomyces lincolnensis . Lincomycin is a lincosamide antibiotic that forms cross-links within the peptidyl transferase loop region of the 23S rRNA . It inhibits bacterial protein synthesis and is antibacterial .

Synthesis Analysis

Lincomycin, the first of two lincosamide antimicrobial agents, was isolated in 1962 from a soil actinomycete found near Lincoln, Nebraska . The actinomycete was classified as Streptomyces lincolnensis var. lincolnensis, a new streptomycete species .Molecular Structure Analysis

The structure of lincomycin consists of an unusual amino acid, viz. trans-N-methyl-4-n-l-proline (propylhygric acid), linked via a peptide bond with the sugar methylthiolincosamide .Chemical Reactions Analysis

The announcement of the discovery of lincomycin coincided with chemical and physical characterization of the crystalline hydrochloride .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is soluble in DMSO, Methanol, and Water . Its molecular formula is C17H33ClN2O6S and its molecular weight is 428.97 .Scientific Research Applications

Structural and Conformational Features

N-Demethyl Lincomycin Hydrochloride, derived from lincomycin, shows promising structural and conformational features significant in antibiotic research. The crystal structure analysis reveals its interaction with other molecules and its stability, essential in understanding its function as an antibiotic. This antibiotic, synthesized by Streptomyces lincolnensis, is particularly effective against Gram-positive bacteria and is used widely in human and veterinary applications. The structural details obtained through X-ray crystallography help compare its features with other aminoglycoside antibiotics, crucial for drug design and development (Rajeswaran & Srikrishnan, 2004).

Mechanism of Action

Target of Action

N-Demethyl Lincomycin Hydrochloride, like other lincosamides, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics .

Mode of Action

This compound functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA . It interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits bacterial protein synthesis by affecting the process of peptide chain initiation .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis. By binding to the 50S subunit of the bacterial ribosome, it prevents the addition of new amino acids to the growing peptide chain . This inhibition disrupts protein synthesis, leading to the bacteriostatic effect (inhibition of bacterial growth) of the compound .

Pharmacokinetics

The potential relevance of the drug’s metabolites and disposition in special populations is of interest .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from producing essential proteins, which in turn inhibits their growth and proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain microbial strains have been found to exhibit superior degradation efficiency for lincomycin manufacturing biowaste . This suggests that the presence of these strains in the environment could potentially affect the stability and efficacy of the compound .

Safety and Hazards

Future Directions

Clinical use of lincomycin has largely been superseded by its semisynthetic derivative clindamycin due to its higher efficacy and a wider range of susceptible organisms, though lincomycin remains in use . Lincomycin is indicated for the treatment of serious bacterial infections by susceptible strains of streptococci, pneumococci, and staphylococci in patients who are allergic to penicillins or for situations in which a penicillin is deemed inappropriate .

Biochemical Analysis

Biochemical Properties

N-Demethyl Lincomycin Hydrochloride has been shown to inhibit bacterial protein synthesis by inhibiting ribosomal protein S12 This interaction with the ribosomal protein S12 is crucial for its role in biochemical reactions

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit protein synthesis. This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ribosomal protein S12, thereby inhibiting bacterial protein synthesis . This interaction can lead to changes in gene expression and can have significant effects at the molecular level.

Temporal Effects in Laboratory Settings

It is known that this compound has a significant inhibitory effect on bacterial protein synthesis

Metabolic Pathways

This compound is involved in the metabolic pathway of lincomycin biosynthesis It interacts with various enzymes and cofactors in this pathway

properties

| { "Design of the Synthesis Pathway": "The synthesis of N-Demethyl Lincomycin Hydrochloride can be achieved through a series of chemical reactions involving the starting materials and reagents.", "Starting Materials": [ "Lincomycin Hydrochloride", "Sodium Hydroxide", "Methyl Iodide", "Hydrochloric Acid", "Water", "Ethanol" ], "Reaction": [ "Lincomycin Hydrochloride is reacted with Sodium Hydroxide in water to form Lincomycin", "Lincomycin is reacted with Methyl Iodide in ethanol to form N-Demethyl Lincomycin", "N-Demethyl Lincomycin is reacted with Hydrochloric Acid to form N-Demethyl Lincomycin Hydrochloride" ] } | |

CAS RN |

14600-41-0 |

Molecular Formula |

C17H33ClN2O6S |

Molecular Weight |

428.969 |

IUPAC Name |

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propylpyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C17H32N2O6S.ClH/c1-4-5-9-6-10(18-7-9)16(24)19-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-3;/h8-15,17-18,20-23H,4-7H2,1-3H3,(H,19,24);1H/t8-,9-,10+,11-,12?,13?,14?,15?,17?;/m1./s1 |

InChI Key |

CHKUTFKCSCMSCE-DCBWXJMWSA-N |

SMILES |

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |

synonyms |

Methyl 6,8-Dideoxy-6-[[[(2S,4R)-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside Monohydrochloride; Methyl 6,8-Dideoxy-6-(4-propyl-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside Hydrochloride; t |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B565717.png)

![4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565724.png)

![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)

![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)